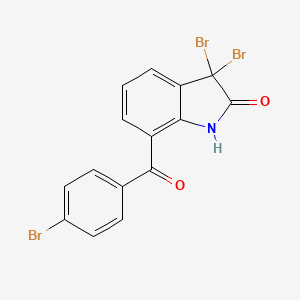

3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one is a useful research compound. Its molecular formula is C15H8Br3NO2 and its molecular weight is 473.946. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings regarding its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Synthesis and Structural Characteristics

The compound can be synthesized through bromination and subsequent reactions involving indolin-2-one derivatives. The presence of bromine substituents is critical as they influence the compound's reactivity and biological properties. The synthesis typically involves the reaction of indoles with brominating agents, leading to the formation of dibromo derivatives that serve as precursors for further functionalization .

Anticancer Properties

Recent studies highlight the potent anticancer activity of this compound against various cancer cell lines. The compound has been evaluated using MTT assays against several human cancer cell lines including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Inhibition Ratio (%) |

|---|---|---|

| A549 | 8.9 | 88.2 |

| Bel7402 | 10.0 | 71.9 |

| HepG2 | 9.5 | 85.2 |

| HeLa | 7.5 | 93.0 |

| HCT116 | 8.0 | 90.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% after a specified treatment period.

The compound exhibited significant cytotoxicity comparable to established chemotherapeutics such as sunitinib, indicating its potential as a lead compound for further development .

The mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Cell Migration : Wound-healing assays have demonstrated that this compound inhibits the migration of cancer cells, suggesting a potential role in preventing metastasis .

- Targeting c-Src Kinase : The indolinone scaffold has been associated with the inhibition of c-Src kinase, a critical player in cancer progression. Molecular modeling studies suggest that modifications to the amino group enhance binding affinity to the ATP-binding site of c-Src .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence and position of bromine atoms significantly influence biological activity. For instance, compounds with multiple bromine substitutions on the phenyl ring tend to exhibit enhanced anticancer properties compared to their mono-brominated counterparts . Additionally, variations in substituents at the 5-position of indolin-2-one also affect potency, highlighting the importance of functional group placement in drug design.

Case Studies

Several case studies have explored the efficacy of derivatives based on the indolinone structure:

- Study on Indolinone Derivatives : A study synthesized various indolinone derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The findings indicated that compounds with specific substitutions showed enhanced activity against resistant cancer types .

- In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives may reduce tumor size in xenograft models, although detailed pharmacokinetic profiling is necessary for clinical relevance.

科学研究应用

Pharmaceutical Applications

Drug Development

3,3-Dibromo-7-(4-bromobenzoyl)indolin-2-one is closely related to Bromfenac, a non-steroidal anti-inflammatory drug (NSAID) used primarily in ophthalmology. The compound is utilized in the Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings with the FDA. It plays a critical role in the formulation and quality control of Bromfenac, ensuring the safety and efficacy of the drug through rigorous toxicity studies and analytical testing during commercial production .

Toxicity Studies

The compound is involved in toxicity studies that assess its safety profile when used as an active pharmaceutical ingredient. These studies are essential for regulatory compliance and to ensure that any formulations containing this compound do not pose health risks to patients .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various halogenation methods. For example, the reaction of 7-(4-bromobenzoyl)indole with N-bromosuccinimide in tetrahydrofuran leads to the formation of this dibrominated compound with high yields (up to 93%) . This efficient synthetic route is advantageous for scaling up production for pharmaceutical applications.

Related Synthetic Pathways

Research has highlighted methods for synthesizing related compounds, such as 7-(4-benzoyl bromide) indoline-2,3-diketone. These methods often involve simpler starting materials and shorter manufacturing cycles, which can be beneficial for producing high-purity intermediates required for drug formulation .

Case Studies and Research Findings

Case Study: Bromfenac Formulation

In a study focused on the formulation of Bromfenac, researchers utilized this compound as an intermediate. The study demonstrated that the incorporation of this compound into formulations improved the stability and bioavailability of Bromfenac when administered topically for ocular inflammation .

Research on Indole Derivatives

The broader category of indole derivatives, including this compound, has been extensively researched for their biological activities. Studies have shown that these compounds exhibit anti-cancer properties and can act as inhibitors in various biochemical pathways, making them candidates for further pharmacological exploration .

属性

IUPAC Name |

3,3-dibromo-7-(4-bromobenzoyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br3NO2/c16-9-6-4-8(5-7-9)13(20)10-2-1-3-11-12(10)19-14(21)15(11,17)18/h1-7H,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLRBQUPXLALR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(C(=O)N2)(Br)Br)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。